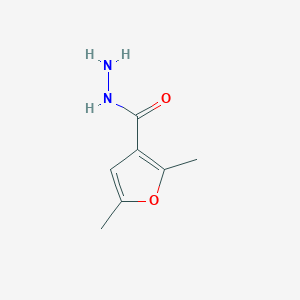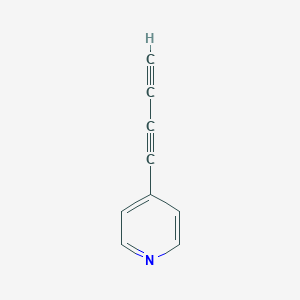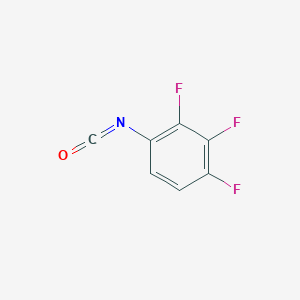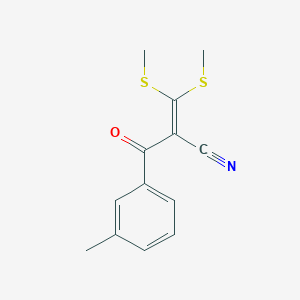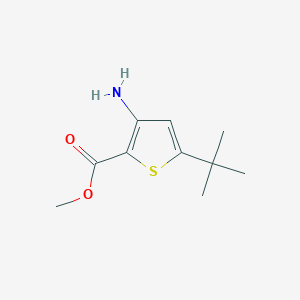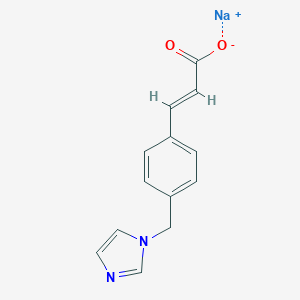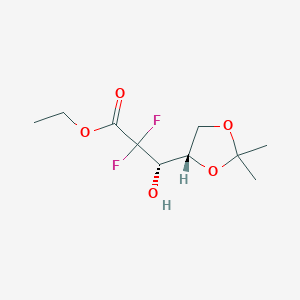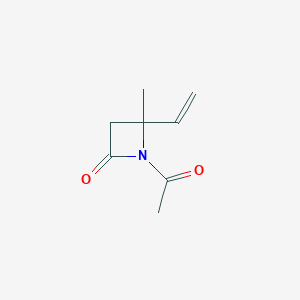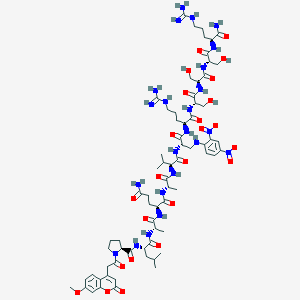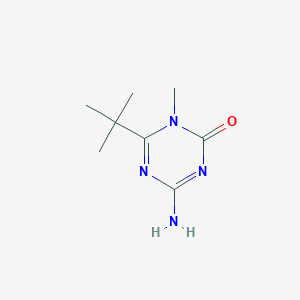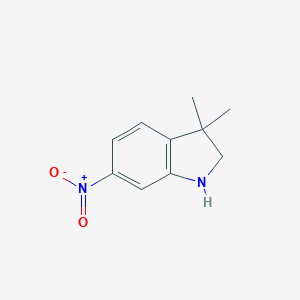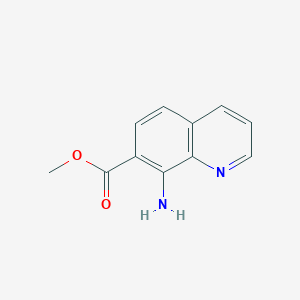
Methyl 8-aminoquinoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 8-aminoquinoline-7-carboxylate” is a compound used for pharmaceutical testing . It is a derivative of 8-aminoquinoline, a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs .
Synthesis Analysis
The synthesis of 8-aminoquinolines involves the use of carbamate reagents for the Rh III-catalyzed C-8 amidation of quinoline N-oxides, which allows access to diverse 8-aminoquinolines with excellent efficiency and operational convenience . Two scalable procedures were optimized under Rh III-catalyzed conditions: the use of pre-generated chlorocarbamates and a two-step one-pot process that directly employs carbamates .Molecular Structure Analysis
The molecular formula of “Methyl 8-aminoquinoline-7-carboxylate” is C11H10N2O2 . The InChI string is InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3 . The Canonical SMILES is COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N .Chemical Reactions Analysis
8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .Physical And Chemical Properties Analysis
“Methyl 8-aminoquinoline-7-carboxylate” has a molecular weight of 202.21 g/mol . Its exact mass and monoisotopic mass are 202.074227566 g/mol . It has a topological polar surface area of 65.2 Ų .Aplicaciones Científicas De Investigación
Drug Discovery
Quinoline and its derivatives, including Methyl 8-aminoquinoline-7-carboxylate, are vital scaffolds for leads in drug discovery . They play a major role in medicinal chemistry, with many biologically and pharmaceutically active compounds being based on the quinoline structure .
Industrial Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative of quinoline, Methyl 8-aminoquinoline-7-carboxylate could potentially be used in these applications as well.
Anticancer Research
Quinoline derivatives have shown potential in anticancer research . The unique properties of these compounds, including Methyl 8-aminoquinoline-7-carboxylate, could be harnessed to develop new anticancer drugs.
Antioxidant Research
Quinoline-based compounds have demonstrated antioxidant properties . Therefore, Methyl 8-aminoquinoline-7-carboxylate could potentially be used in the development of antioxidant therapies.
Anti-Inflammatory Research
Research has indicated that quinoline derivatives can have anti-inflammatory effects . This suggests that Methyl 8-aminoquinoline-7-carboxylate could be used in the development of anti-inflammatory drugs.
Antimalarial Research
Quinoline and its derivatives have been used in the development of antimalarial drugs . Methyl 8-aminoquinoline-7-carboxylate could potentially be used in this field as well.
Direcciones Futuras
The field of C–H bond activation/functionalization using 8-aminoquinoline as a bidentate directing group is still evolving . Future research could focus on the development of next-generation 8-aminoquinolines to further improve the therapeutic index of these compounds for malaria treatment and prevention . Additionally, new strategies for the selective installation of the C–Me bond in a wide range of chemical structures could be explored .
Propiedades
IUPAC Name |
methyl 8-aminoquinoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRSTARDGGDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230335 |
Source


|
| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-aminoquinoline-7-carboxylate | |
CAS RN |
181285-05-2 |
Source


|
| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181285-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

